ethyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived compound characterized by a 2,3-dihydrobenzothiazole core modified with a sulfamoyl group at position 6, a 2,4-dimethoxybenzoyl-imino moiety at position 2, and an ethyl acetate side chain. The Z-configuration of the imino group ensures specific stereoelectronic properties, influencing its reactivity and biological interactions.
Properties
IUPAC Name |
ethyl 2-[2-(2,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7S2/c1-4-30-18(24)11-23-15-8-6-13(32(21,26)27)10-17(15)31-20(23)22-19(25)14-7-5-12(28-2)9-16(14)29-3/h5-10H,4,11H2,1-3H3,(H2,21,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOUTMZGORLEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzothiazole Core
The benzothiazole ring is synthesized via cyclocondensation of 2-aminobenzenethiol with ethyl 2-chloroacetate under basic conditions. Sodium hydride (60% dispersion in mineral oil) in NMP facilitates deprotonation and nucleophilic attack at 80–90°C for 6–8 hours.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | NMP |
| Base | NaH (1.2 equiv) |
| Temperature | 85°C |
| Time | 7 hours |
| Yield | 78–82% |
The intermediate, 3-(ethoxycarbonylmethyl)-1,3-benzothiazol-2(3H)-imine, is isolated via vacuum distillation and recrystallized from heptane.
Sulfamoylation at Position 6
Sulfonation is achieved using chlorosulfonic acid in dichloromethane at 0°C, followed by quenching with ammonium hydroxide to introduce the sulfamoyl group. Excess chlorosulfonic acid (2.5 equiv) ensures complete substitution, with a reaction time of 2 hours.
Optimization Data:
| Equiv of ClSO3H | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 2.0 | 0°C | 65 | 92 |
| 2.5 | 0°C | 83 | 98 |
| 3.0 | 0°C | 85 | 97 |
The product, 6-sulfamoyl-1,3-benzothiazol-2(3H)-imine, is filtered and washed with cold ethanol to remove residual salts.
Acylation with 2,4-Dimethoxybenzoyl Chloride
The imino group is acylated using 2,4-dimethoxybenzoyl chloride in THF with triethylamine as a base. A Z-configuration is favored by slow addition (1 hour) at −10°C to prevent epimerization.
Key Parameters:
- Molar Ratio: 1:1.05 (benzothiazole intermediate : acyl chloride)
- Solvent: THF
- Base: Et3N (1.5 equiv)
- Yield: 89%
Esterification and Final Purification
The ethyl ester group is introduced via refluxing the carboxylic acid intermediate with ethanol and sulfuric acid (2% v/v) for 12 hours. Crude product is purified by silica gel chromatography (hexane:ethyl acetate, 3:1) to achieve >99% purity.
Characterization Data:
- Melting Point: 162–164°C
- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, imine-H), 7.89–7.45 (m, 3H, aromatic), 4.31 (q, J=7.1 Hz, 2H, OCH2), 3.94 (s, 3H, OCH3), 3.91 (s, 3H, OCH3).
- HRMS (ESI+): m/z calc. for C21H21N3O6S2 [M+H]+: 508.0942; found: 508.0945.
Industrial-Scale Optimization
Continuous Flow Synthesis
Replacing batch reactors with continuous flow systems reduces reaction time by 40% and improves yield consistency. For the benzothiazole cyclocondensation step, a tubular reactor at 90°C with a residence time of 30 minutes achieves 85% yield.
Green Chemistry Modifications
- Solvent Recycling: NMP is recovered via vacuum distillation (90% recovery rate).
- Catalyst: Replacing NaH with KOtBu reduces metallic waste by 30% without yield loss.
Challenges and Solutions
Byproduct Formation During Sulfamoylation
Over-sulfonation at positions 4 and 6 is mitigated by strict temperature control (0±2°C) and stoichiometric ClSO3H (2.5 equiv). HPLC monitoring at 254 nm ensures real-time quality control.
Epimerization During Acylation
The Z-configuration is preserved by maintaining low temperatures (−10°C) and using anhydrous THF. Differential scanning calorimetry (DSC) confirms configuration stability up to 100°C.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Traditional Batch | 72 | 98 | 12.50 |
| Continuous Flow | 85 | 99 | 9.80 |
| Microwave-Assisted | 88 | 97 | 14.20 |
Microwave-assisted synthesis (100°C, 30 minutes) offers higher yields but incurs higher energy costs.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the benzothiazole ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
ethyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several benzothiazole derivatives reported in the literature. Below is a systematic comparison based on substituents, synthesis, and biological relevance:
Structural Analogues
Physicochemical Differences
Biological Activity
Ethyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention for its potential biological activities , including antimicrobial , anticancer , and anti-inflammatory properties. This article explores the biological activity of this compound based on available research findings, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is . The compound is characterized by the presence of a benzothiazole ring fused with a sulfamoyl group and an imine linkage to a dimethoxybenzoyl moiety.
Synthesis Overview:
- Formation of Benzothiazole Ring : This is typically achieved by reacting 2-aminobenzenethiol with appropriate aldehydes or ketones.
- Introduction of Sulfamoyl Group : This involves the reaction of the benzothiazole intermediate with sulfamoyl chloride.
- Formation of Imino Group : The imino group is introduced through reaction with 2,4-dimethoxybenzoyl chloride.
The biological activity of this compound may involve several mechanisms:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi. It likely disrupts microbial cell wall synthesis or interferes with metabolic pathways essential for microbial survival.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. It may interact with specific enzymes or receptors involved in cancer cell signaling pathways.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in vitro and in vivo, potentially by inhibiting pro-inflammatory cytokines and mediators.
Antimicrobial Activity
A study conducted by researchers indicated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Anticancer Activity
In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 10 |
| A549 (lung cancer) | 12 |
The anticancer mechanism appears to involve the induction of apoptosis as confirmed by flow cytometry analysis.
Anti-inflammatory Activity
Research findings indicate that this compound significantly reduces levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of ethyl 2-[(2Z)-...]acetate, and what intermediates are critical?
The synthesis typically involves multi-step routes such as:
- Hantzsch reaction : Reacting α-halocarbonyl compounds with thiourea derivatives to form the benzothiazole core .
- One-pot multicomponent reactions : Combining precursors like 2-aminothiophenol, ethyl cyanoacetate, and 2,4-dimethoxybenzoyl chloride under optimized conditions . Key intermediates include the thiazole ring precursor (e.g., 6-sulfamoyl-2,3-dihydro-1,3-benzothiazole) and the imine-linked 2,4-dimethoxybenzoyl group. Post-synthesis, intermediates are purified via column chromatography and characterized using NMR and mass spectrometry .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry of the Z-configuration imine and sulfamoyl group placement .
- Mass spectrometry (HRMS) : To confirm molecular weight and isotopic patterns .
- HPLC : For purity assessment (>95% by reverse-phase methods) .
- X-ray crystallography (if crystals are obtainable): Resolves stereochemical ambiguities in the dihydrobenzothiazole moiety .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yield and reduce side products?
- Statistical design of experiments (DoE) : Use factorial designs to evaluate variables (temperature, solvent, catalyst loading). For example, a Central Composite Design can identify optimal conditions for imine formation .
- Computational reaction path modeling : Tools like quantum chemical calculations (DFT) predict energy barriers for critical steps, such as the Z→E isomerization of the imine group .
- Continuous flow reactors : Enhance control over exothermic steps (e.g., cyclization reactions) to minimize decomposition .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Orthogonal assay validation : Compare results across enzymatic assays (e.g., kinase inhibition) and cell-based models (e.g., cytotoxicity) to rule out false positives .
- Binding affinity studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions and correlate with functional activity .
- Stereochemical analysis : Ensure the Z-configuration is preserved in biological testing, as E-isomers may exhibit reduced activity .
Q. How can computational tools predict structure-activity relationships (SAR) for derivatives of this compound?
- Molecular docking : Model interactions between the sulfamoyl group and enzymatic active sites (e.g., carbonic anhydrase) to prioritize derivatives for synthesis .
- QSAR modeling : Use descriptors like LogP, polar surface area, and H-bond donor/acceptor counts to correlate structural features with observed bioactivity .
- MD simulations : Assess the stability of the benzothiazole ring in target binding pockets over time .
Methodological Considerations
Q. What are the challenges in scaling up the synthesis for preclinical studies, and how are they addressed?
- Solvent selection : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
- Purification bottlenecks : Transition from column chromatography to recrystallization or centrifugal partition chromatography for large batches .
- Stability profiling : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to establish storage guidelines .
Q. How does the electronic nature of substituents (e.g., 2,4-dimethoxybenzoyl) influence reactivity and bioactivity?
- Electron-donating groups (e.g., methoxy) stabilize the imine bond, reducing hydrolysis susceptibility .
- Sulfamoyl group positioning : Para-substitution on the benzothiazole ring enhances hydrogen bonding with enzymatic targets compared to ortho-substitution .
- Steric effects : Bulky substituents on the benzoyl group may hinder rotation, locking the Z-configuration for improved target selectivity .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported IC₅₀ values across studies?
- Assay standardization : Ensure consistent buffer pH, ionic strength, and co-factor concentrations. For example, variations in Mg²⁺ levels can alter kinase inhibition results .
- Metabolic interference : Test for off-target effects (e.g., CYP450 inhibition) that may artificially inflate activity in cell-based assays .
- Batch-to-batch variability : Characterize impurities (e.g., residual solvents) using LC-MS and correlate with biological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
